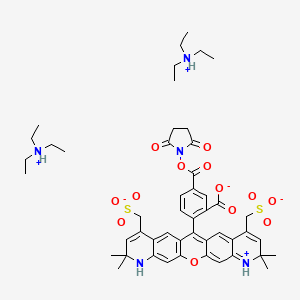

AF568 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H63N5O13S2 |

|---|---|

Molecular Weight |

994.2 g/mol |

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfonatomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoate;triethylazanium |

InChI |

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51);2*4-6H2,1-3H3 |

InChI Key |

YRFFGLVXBMUQQI-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: AF568 Photophysics & Quantum Yield Determination

Executive Summary

Alexa Fluor 568 (AF568) is a sulfonated rhodamine derivative engineered for high photostability and pH insensitivity. In aqueous buffer (PBS, pH 7.2), AF568 exhibits a fluorescence quantum yield (Φ) of 0.69 . This value represents a significant improvement over traditional spectrum-matched fluorophores like Lissamine Rhodamine B, primarily due to the introduction of sulfonate groups that enhance hydrophilicity and suppress aggregation-induced quenching (AIQ).

This guide provides the photophysical profile of AF568 and details the Comparative Method for verifying its quantum yield, a self-validating protocol essential for assay standardization in drug development and quantitative microscopy.

Part 1: Photophysical Profile

The following parameters define the behavior of AF568 in standard physiological buffers.

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | 0.69 | PBS (pH 7.2), 22°C |

| Excitation Max (λex) | 578 nm | Aqueous Buffer |

| Emission Max (λem) | 603 nm | Aqueous Buffer |

| Extinction Coefficient (ε) | ~88,000 – 91,000 cm⁻¹M⁻¹ | Aqueous Buffer |

| Fluorescence Lifetime (τ) | 3.6 ns | Water, 22°C |

| Chemical Class | Sulfonated Rhodamine | Zwitterionic, Hydrophilic |

| Reference Standard | Fluorescein (0.01 M NaOH) | Manufacturer Standard |

Expert Insight: While Thermo Fisher cites Fluorescein (Φ=0.92) as the reference standard, this is spectrally suboptimal due to the large gap between Fluorescein emission (520 nm) and AF568 excitation (578 nm). For high-precision independent verification, Rhodamine 101 (Φ≈1.0 in Ethanol) is the preferred spectral match, minimizing errors from detector sensitivity calibration.

Part 2: Quantum Yield Mechanics & Jablonski Diagram

The quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[1][2] For AF568, a Φ of 0.69 implies that 69% of absorbed energy is released as fluorescence, while 31% is lost to non-radiative decay pathways (internal conversion, intersystem crossing).

Diagram 1: Jablonski Diagram for AF568

This diagram illustrates the electronic transitions governing the quantum yield.

Caption: Simplified Jablonski diagram showing the competition between Fluorescence (Red) and Non-Radiative Decay (Yellow/Grey).

Part 3: Experimental Protocol (Comparative Method)

To measure the quantum yield of AF568, you must use the Comparative Method (Williams et al.).[3] This method calculates Φ by comparing the integrated fluorescence intensity of AF568 to a reference standard with a known Φ.

Core Directive: The Self-Validating Loop

A valid QY measurement requires that the gradients of the integrated fluorescence vs. absorbance plots for both the sample and standard are linear (R² > 0.99) and pass through the origin. If they do not, the system is invalid (likely due to aggregation or inner filter effects).

Materials

-

Test Sample: AF568 in PBS (pH 7.2).

-

Reference Standard:

-

Option A (Manufacturer): Fluorescein in 0.01 M NaOH (Φ = 0.92).

-

Option B (Precision): Rhodamine 101 in Ethanol (Φ = 1.0).

-

-

Instrument: Spectrofluorometer with corrected detection limits.

Step-by-Step Workflow

-

Absorbance Tuning (The Critical Step):

-

Prepare stock solutions of AF568 and the Standard.

-

Create a dilution series (5 points) for both.

-

CRITICAL: Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.[1][4]08) for the most concentrated sample. This prevents the Inner Filter Effect (re-absorption of emitted light).

-

-

Acquisition:

-

Data Plotting:

-

Plot Integrated Fluorescence (Y-axis) vs. Absorbance (X-axis) .

-

Calculate the slope (Gradient, Grad) for both AF568 and the Standard.

-

-

Calculation: Use the Parker-Rees equation:

Diagram 2: QY Measurement Workflow

Caption: Operational workflow for comparative quantum yield determination.

Part 4: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Non-linear Plot | Inner Filter Effect | Dilute samples until OD < 0.05. |

| Low QY Calculation | Aggregation | Ensure AF568 is in a polar buffer (PBS); avoid pure water storage for stocks. |

| Spectral Mismatch | Detector Sensitivity | If using Fluorescein (Green) vs AF568 (Red), ensure the fluorometer has a valid spectral correction file applied to the detector. |

References

-

University of California, Irvine (UCI). A Guide to Recording Fluorescence Quantum Yields (The Comparative Method). [Link]

-

BAM (Federal Institute for Materials Research). Standardization of Fluorescence Quantum Yield Measurements. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. reddit.com [reddit.com]

- 8. References | ISS [iss.com]

- 9. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rrr.bam.de [rrr.bam.de]

- 11. d-nb.info [d-nb.info]

Technical Guide: Alexa Fluor 568 Extinction Coefficient & Quantitative Analysis

[1]

Executive Summary

For researchers utilizing Alexa Fluor™ 568 (AF568), the molar extinction coefficient (

This value is the critical constant required for determining the concentration of the fluorophore in solution and calculating the Degree of Labeling (DOL) for antibody-drug conjugates (ADCs) or immunofluorescence probes. Note that while AF568 is frequently excited by the 561 nm laser line in flow cytometry and microscopy, the extinction coefficient specifically at 578 nm represents the dye's spectral peak (

Part 1: Photophysical Properties & Spectral Mechanics

The Spectral Fingerprint

AF568 is a sulfonated rhodamine derivative designed to address the solubility and photostability limitations of older fluorophores like Lissamine Rhodamine B. Its spectral profile is engineered to match the 568 nm spectral line of the Ar-Kr mixed-gas laser , though it is now most commonly excited by the 561 nm solid-state laser .

| Parameter | Value | Notes |

| Excitation Max ( | 578 nm | The wavelength where |

| Emission Max ( | 603 nm | Peak fluorescence output. |

| Extinction Coefficient ( | 91,300 cm⁻¹M⁻¹ | Measure of how strongly the dye absorbs light at |

| Correction Factor ( | 0.46 | CRITICAL: The absorbance contribution of AF568 at 280 nm. |

| Fluorescence Quantum Yield ( | 0.69 | High efficiency relative to other red dyes. |

Why 578 nm Matters

In a spectrophotometer, you are measuring the physical absorbance of the molecule. Because 578 nm is the peak of the excitation curve, the extinction coefficient at this wavelength is the standard reference value.

-

If measuring at 578 nm: Use

. -

If measuring at 561 nm: The extinction coefficient is slightly lower (approx. 85-90% of max), but for standard DOL calculations, you should always measure absorbance at the peak (578 nm) to minimize error.

Part 2: Critical Application – Degree of Labeling (DOL)

The most frequent error in preparing fluorescent conjugates is using the wrong Correction Factor (

Failure to account for this (using

The Mathematics of Correction

To determine the concentration of the antibody (IgG) in a conjugate solution, you must subtract the absorbance signal generated by the dye at 280 nm from the total absorbance at 280 nm.

The Corrected Protein Absorbance (

The Degree of Labeling Formula:

Where:

Part 3: Validated Protocol for DOL Determination

Objective: Accurately calculate the DOL of an AF568-IgG conjugate using a UV-Vis spectrophotometer.

Materials

-

Instrument: UV-Vis Spectrophotometer (e.g., NanoDrop or standard cuvette-based system).

-

Buffer: PBS, pH 7.2 (free of preservatives like Sodium Azide which absorb at 280 nm).

-

Sample: Purified AF568-antibody conjugate.

Step-by-Step Workflow

-

Baseline Correction:

-

Blank the spectrophotometer using the exact buffer used for the conjugate (PBS).

-

-

Dilution (If required):

-

If using a cuvette, dilute the conjugate so that

is between 0.1 and 1.0. Record the Dilution Factor (DF).

-

-

Data Acquisition:

-

Calculation:

-

Input values into the logic flow below.

-

Logic Flow Visualization

Figure 1: Logical workflow for determining Degree of Labeling (DOL) correcting for AF568 UV absorbance.

Part 4: Troubleshooting & QC

If your calculated DOL falls outside the optimal range (typically 3–6 dyes per antibody for AF568), consult the diagnostic tree below.

Common Failure Modes

-

DOL < 2 (Under-labeled): Weak signal. Caused by hydrolysis of the NHS-ester (wet DMSO/buffer) or interfering agents (Tris/Glycine) in the conjugation buffer.

-

DOL > 8 (Over-labeled): High background/nonspecific binding. AF568 is sulfonated and fairly soluble, but excessive labeling can still alter antibody pharmacokinetics or cause precipitation.

Figure 2: Diagnostic logic for optimizing antibody conjugation efficiency.

References

AF568 NHS Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for the effective use of AF568 NHS ester in bioconjugation. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results. We will cover the fundamental properties, safety protocols, and detailed experimental workflows for this versatile fluorescent label.

Core Properties and Chemical Identity

This compound, also known as Alexa Fluor™ 568 NHS Ester, is a bright, orange-fluorescent dye widely utilized for labeling primary amines in proteins, antibodies, and other biomolecules.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and specific covalent attachment to primary amines (-NH2) on lysine residues and the N-terminus of proteins, forming a stable amide bond.[2][3][4]

| Property | Value |

| CAS Number | 247145-38-6[5] |

| Molecular Weight | ~791.8 g/mol [2][5][6] |

| Excitation Maximum | 578 nm[3][6][7] |

| Emission Maximum | 602-603 nm[1][3][6][7] |

| Extinction Coefficient | ~88,000-91,000 cm⁻¹M⁻¹[6] |

| Appearance | Solid[2][5] |

| Solubility | DMSO, DMF[2][5] |

The fluorophore is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10, making it suitable for a wide range of biological applications.[2][5][8]

The Labeling Reaction: A Mechanistic Overview

The core of the labeling process is the reaction between the NHS ester and a primary amine, a classic example of nucleophilic acyl substitution.[9] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[9][10]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. abpbio.com [abpbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. AF568 NHS 酯 / Alexa Fluor 568 NHS Ester(Succinimidyl Ester) -结构一致 CAS:247145-38-6-陕西金杰森茂生物科技有限公司-官网 [geneschem.com]

- 6. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

Technical Deep Dive: Optimizing Alexa Fluor 568 with 561 nm Excitation

The following technical guide provides an in-depth analysis of the compatibility between Alexa Fluor 568 (AF568) and 561 nm laser excitation.

Executive Summary

Is AF568 compatible with 561 nm laser excitation? Yes. While the excitation maximum of Alexa Fluor 568 (578 nm) is redshifted relative to the 561 nm laser line, it remains one of the most effective fluorophores for this laser source.

In practical application, AF568 is often preferred over spectrally closer alternatives (like Alexa Fluor 555) due to its superior quantum yield, high extinction coefficient, and exceptional photostability. This guide details the photophysics driving this compatibility, provides optimized instrument configurations, and outlines a validated protocol for high-fidelity imaging.

Photophysics & Spectral Analysis[1]

To understand why a laser line 17 nm away from the peak is effective, we must analyze the excitation cross-section.

Spectral Characteristics

| Parameter | Value | Notes |

| Excitation Max | 578 nm | Peak absorption. |

| Emission Max | 603 nm | Peak fluorescence.[1][2][3] |

| Laser Line | 561 nm | Common DPSS (Diode-Pumped Solid-State) laser. |

| Excitation Efficiency | ~75–85% | Estimated efficiency at 561 nm relative to peak. |

| Extinction Coefficient | 91,300 cm⁻¹M⁻¹ | High molar absorptivity compensates for off-peak excitation. |

| Quantum Yield | 0.69 | High efficiency of photon emission. |

The "Off-Peak" Advantage

Although Alexa Fluor 555 (Ex Max: 555 nm) spectrally aligns perfectly with the 561 nm laser, Alexa Fluor 568 is frequently the superior choice for three mechanistic reasons:

-

Stokes Shift Separation: AF568 has a larger Stokes shift, pushing its emission further into the red (603 nm) compared to AF555 (565 nm). This allows for easier spectral separation from green fluorophores (e.g., GFP/AF488), reducing bleed-through artifacts.[4]

-

Brightness Compensation: The high intrinsic brightness (Extinction Coefficient × Quantum Yield) of AF568 means that even when excited at ~80% efficiency (at 561 nm), the resulting signal is often brighter than AF555 excited at 100%.

-

Photostability: AF568 is renowned for its resistance to photobleaching, making it ideal for confocal Z-stacking and STED/STORM super-resolution microscopy.

Spectral Workflow Diagram

The following diagram illustrates the photon path and spectral separation logic.

Caption: Photon path from 561 nm excitation to detection, highlighting the off-peak excitation and Stokes shift.

Instrument Configuration & Optimization

To maximize the signal-to-noise ratio (SNR) when using AF568 with a 561 nm laser, specific optical components are required.

Recommended Filter Sets

Standard "RFP" or "TRITC" filter sets are generally compatible, but "TexRed" sets are often better suited for AF568.

| Component | Specification | Rationale |

| Excitation Filter | None (Laser) or 560/40 nm | If using a white light source, use 560/40. For lasers, the line width is sufficient. |

| Dichroic Mirror | 565 nm LP (Longpass) | Reflects 561 nm laser; transmits emission >565 nm. |

| Emission Filter | 600/40 nm (Bandpass) | Captures the peak (603 nm) while blocking laser reflection. |

| Alternative Emission | 610/60 nm | Broader collection for dim samples, but higher risk of autofluorescence. |

Detector Settings

-

PMT (Photomultiplier Tube): Ensure the PMT is sensitive in the red range. Standard bialkali PMTs drop off in sensitivity >600 nm. A multialkali or GaAsP PMT is highly recommended for AF568.

-

Gain/Offset: AF568 is bright.[3][5][6][7][8] Start with lower gain to avoid saturation.

Multiplexing Strategy: The "Green-Orange-Far Red" Trio

AF568 is the linchpin of the classic 3-color immunofluorescence panel because it sits perfectly between green (AF488) and far-red (AF647) dyes.

Cross-Talk Analysis

-

AF488 Bleed-Through: AF488 emission tails off around 600 nm. If your AF568 emission filter is too wide (e.g., 570–650 nm), you may detect AF488 signal in the AF568 channel.

-

Solution: Use a narrow bandpass (e.g., 600/30 nm) or sequential scanning.

-

-

561 nm Laser Exciting AF488: Negligible. The 561 nm line is too far red to excite AF488.

-

561 nm Laser Exciting AF647: Negligible.

Multiplexing Workflow Diagram

Caption: Multiplexing logic showing primary signal paths and potential bleed-through risks from AF488 into the AF568 channel.

Validated Experimental Protocol

High-Fidelity Immunofluorescence Staining for AF568

Objective: Label intracellular targets with AF568 secondary antibodies for confocal imaging.

Reagents

-

Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

-

Permeabilization: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 5% Normal Goat Serum (NGS) + 0.1% Triton X-100 in PBS.

-

Secondary Antibody: Goat anti-Mouse/Rabbit IgG conjugated to Alexa Fluor 568 (2 µg/mL).

Step-by-Step Workflow

-

Fixation: Incubate cells in 4% PFA for 15 minutes at room temperature (RT).

-

Note: Do not over-fix; 15 mins is optimal to preserve antigenicity.

-

-

Wash: 3 x 5 minutes with PBS.

-

Permeabilization: Incubate in 0.2% Triton X-100 for 10 minutes .

-

Blocking: Incubate in Blocking Buffer for 60 minutes at RT to prevent non-specific binding.

-

Primary Antibody: Dilute primary antibody in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.

-

Wash: 3 x 5 minutes with PBS + 0.05% Tween-20.

-

Secondary Labeling (Critical Step):

-

Dilute AF568 secondary antibody 1:500 to 1:1000 (approx. 2–4 µg/mL) in Blocking Buffer.

-

Protect from light (foil cover).

-

Incubate for 1 hour at RT.

-

-

Final Wash: 3 x 5 minutes with PBS.

-

Mounting: Mount with antifade medium (e.g., ProLong Diamond) to further enhance photostability. Cure for 24 hours before imaging.

Troubleshooting & Common Pitfalls

| Issue | Cause | Solution |

| Weak Signal | 561 nm laser power too low. | Increase laser power to 2–5%. Ensure the detector gain is optimized. |

| High Background | Antibody aggregates or insufficient blocking. | Spin down secondary antibody (10k rpm, 5 min) before use. Extend blocking time. |

| Bleed-Through (Green) | AF488 signal leaking into AF568 channel.[9] | Tighten AF568 emission filter (start collection at 590 nm, not 570 nm). Use sequential scanning. |

| Photobleaching | High laser power during focusing. | Use "Fast Scan" or low laser power mode while finding the focal plane. |

References

-

FluoroFinder. Alexa Fluor 568 Spectral Properties and Multiplexing. [Link]

Sources

- 1. Alexa Fluor 568/Alexa Fluor 568 FluoroFinder [app.fluorofinder.com]

- 2. Spectrum [Alexa Fluor 568] | AAT Bioquest [aatbio.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. researchgate.net [researchgate.net]

- 5. lumiprobe.com [lumiprobe.com]

- 6. cancer.iu.edu [cancer.iu.edu]

- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. lse.technion.ac.il [lse.technion.ac.il]

Methodological & Application

Application Note: AF568 NHS Ester Labeling Optimization

This Application Note provides a definitive guide to labeling proteins with Alexa Fluor™ 568 (AF568) NHS Ester, specifically focusing on the critical pH 8.3 Sodium Bicarbonate buffering system.

Topic: High-Efficiency Protein Labeling with Alexa Fluor™ 568 NHS Ester Buffer System: Sodium Bicarbonate, pH 8.3 (Amine-Free) Target Audience: Protein Chemists, Structural Biologists, Drug Development Scientists

Introduction & Mechanistic Basis

The success of N-hydroxysuccinimide (NHS) ester labeling relies entirely on the kinetic competition between two reactions: aminolysis (formation of the desired amide bond) and hydrolysis (inactivation of the dye).[1]

-

The Target: Primary amines (

) found on the N-terminus of proteins and the -

The pH Paradox:

-

Below pH 7.5: Lysine residues (

) are fully protonated ( -

Above pH 9.0: Hydroxide ions (

) outcompete the protein amines.[1] The NHS ester hydrolyzes rapidly ( -

The "Goldilocks" Zone (pH 8.3): At this specific pH, a sufficient fraction of amines are deprotonated to react, while the hydrolysis rate remains manageable (

).[1]

-

Reaction Mechanism

The following diagram illustrates the nucleophilic attack of the primary amine on the NHS ester carbonyl, releasing NHS as a byproduct.[1][2]

Figure 1: Mechanism of NHS-ester aminolysis.[1] The reaction requires a deprotonated amine, strictly controlled by the buffer pH.

Materials & Reagents

Critical Reagent: 0.1 M Sodium Bicarbonate Buffer, pH 8.3

Do NOT use Tris or Glycine. These buffers contain primary amines that will react with the dye, completely inhibiting protein labeling.[1]

The "Dual-Stock" Recipe (Recommended for Precision)

This method uses a conjugate acid/base pair to achieve pH 8.3 without using strong acids or bases that might cause local denaturation.[1]

| Component | Concentration | Preparation Instructions |

| Stock A | Dissolve | |

| Stock B | Dissolve | |

| Final Buffer | pH 8.3 | Start with |

Storage: Store at

Other Required Materials

-

AF568 NHS Ester: Store at

, desiccated. -

Anhydrous DMSO or DMF: For dissolving the dye.[3] Must be amine-free and dry.

-

Purification Column: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.

-

Protein Stock: Concentration should be

for optimal kinetics.

Experimental Protocol

Workflow Overview

Figure 2: Step-by-step workflow for AF568 conjugation.

Detailed Steps

Step 1: Protein Preparation[1][4]

-

Ensure the protein is in the pH 8.3 Bicarbonate Buffer .[5]

-

If the protein is in PBS or Tris, perform a buffer exchange using a desalting column or dialysis.[5]

-

Alternative (Fast): If the protein is in a high-concentration PBS stock (

), add

-

-

Adjust protein concentration to

.

Step 2: Dye Preparation[3][5]

-

Remove this compound from the freezer and equate to room temperature before opening (prevents condensation/hydrolysis).

-

Dissolve dye in anhydrous DMSO to a concentration of

(approx.

Step 3: Conjugation Reaction[1][6]

-

Calculate the volume of dye needed for a 10-fold to 20-fold molar excess .

-

Formula:

-

-

Add the dye dropwise to the protein solution while gently vortexing.

-

Incubate for 1 hour at Room Temperature or 2 hours at

. Protect from light.[7]

Step 4: Quenching (Optional)

Add

Step 5: Purification[6]

-

Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with your storage buffer (typically PBS pH 7.4).

-

Load the reaction mixture.

-

Elute the protein.[1][5] The labeled protein (high MW) will elute first; the free dye (low MW) will remain trapped in the column.

Quality Control: Degree of Labeling (DOL)

To validate the experiment, you must calculate how many dye molecules are attached to each protein molecule.[1]

Constants for Alexa Fluor™ 568

| Parameter | Value | Source |

| Extinction Coeff.[1][8][9] ( | Thermo Fisher [1] | |

| Correction Factor ( | 0.46 | AAT Bioquest [2] |

| Absorbance Max ( |

Calculation Protocol

-

Measure absorbance of the conjugate at 280 nm (

) and 578 nm ( -

Calculate Protein Concentration (

): -

Calculate DOL:

[1]

-

Target DOL:

-

Antibodies (IgG): 3–6 dyes/protein (Optimal brightness vs. specificity).

-

Smaller Proteins: 1–3 dyes/protein.[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low DOL (< 1) | Buffer contained amines (Tris/Glycine).[1] | Ensure strict use of Carbonate/Bicarbonate buffer. |

| pH was too low (< 7.5). | Verify pH of buffer is 8.3 using a calibrated meter.[4] | |

| Hydrolyzed Dye.[1] | Use fresh anhydrous DMSO; do not store dye in solution. | |

| High DOL (> 8) | Protein concentration too low.[1] | Concentrate protein to |

| Too much dye excess. | Reduce molar excess from 20x to 10x or 5x. | |

| Precipitation | Over-labeling (hydrophobic dye aggregation).[1] | Reduce DOL; spin down sample to remove aggregates. |

References

-

Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard text for amine-reactive chemistry mechanisms).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. tocris.com [tocris.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotium.com [biotium.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Correction Factor [Alexa Fluor 568] | AAT Bioquest [aatbio.com]

Technical Application Note: High-Efficiency Conjugation of Alexa Fluor® 568 NHS Ester to Amine-Modified Oligonucleotides

Abstract & Scientific Rationale

The conjugation of Alexa Fluor® 568 (AF568) to oligonucleotides is a critical workflow for high-resolution microscopy, FISH (Fluorescence In Situ Hybridization), and FRET-based assays. AF568 is preferred over traditional rhodamine derivatives due to its superior photostability, high quantum yield, and pH insensitivity.

This guide details the covalent attachment of AF568 NHS ester to a 5' or 3' amine-modified oligonucleotide.[1] The mechanism relies on the nucleophilic attack of the primary amine (on the oligo linker) upon the N-hydroxysuccinimide (NHS) ester of the dye, forming a stable amide bond.[1]

Critical Success Factor: The reaction is strictly pH-dependent and sensitive to competing nucleophiles. The presence of ammonium ions (

Material Science & Chemical Properties

Fluorophore Specifications (AF568)

| Property | Value | Notes |

| Excitation Max | 578 nm | Matches 561 nm laser lines perfectly. |

| Emission Max | 603 nm | Distinct orange-red fluorescence. |

| Extinction Coeff.[2][3][4] ( | ~91,300 | High absorptivity for bright signal. |

| Correction Factor ( | 0.45 | Critical for yield calculations. |

| Reactive Group | NHS Ester (Succinimidyl Ester) | Hydrolyzes rapidly in aqueous solution. |

Oligonucleotide Requirements

-

Modification: 5' or 3' Amino-Modifier C6 (or C12). The C6 spacer reduces steric hindrance between the dye and the DNA strand.

-

Purity: HPLC purified is recommended to ensure the amine linker is intact.

-

Counter-Ion: MUST be Sodium (

) or Potassium (

Pre-Conjugation Workflow: The "Ammonium Trap"

Most commercial oligonucleotides are supplied lyophilized from buffers containing ammonium salts. If not removed, ammonium ions will compete with your oligo for the dye, resulting in "labeled salt" and unlabeled DNA.

Protocol: Ammonium Removal (Ethanol Precipitation)

-

Resuspend oligo in

Nuclease-free water. -

Add

3M Sodium Acetate (pH 5.2) . Do NOT use Ammonium Acetate.[5] -

Add

(3 volumes) of ice-cold 100% Ethanol. -

Freeze at

for 30 minutes. -

Centrifuge at

for 15 minutes at -

Decant supernatant; wash pellet with 70% Ethanol.[6]

-

Air dry and resuspend in the Labeling Buffer (see below).

Conjugation Protocol

Reagent Preparation

-

Labeling Buffer: 0.1 M Sodium Tetraborate (

) or Sodium Bicarbonate (-

Why pH 8.5? At pH < 8.0, the amine is protonated (

) and unreactive.[5] At pH > 9.0, the NHS ester hydrolyzes too fast. pH 8.5 is the "Goldilocks" zone.

-

-

Dye Stock: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

Caution: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water in DMSO will deactivate the dye.

-

Step-by-Step Reaction

-

Oligo Solubilization: Dissolve the amine-modified oligo in Labeling Buffer to a concentration of

(e.g., 10-20 nmol in 20-40 -

Dye Addition: Add a 10-15 molar excess of AF568 dye to the oligo solution.

-

Calculation: If you have 10 nmol oligo, use 100-150 nmol dye.

-

-

Solvent Check: Ensure the final volume contains at least 20-30% organic solvent (DMSO/DMF) if the dye precipitates, but keep organic content < 50% to prevent oligo precipitation.

-

Incubation: Incubate for 2 hours at Room Temperature or Overnight at

in the dark.-

Expert Note: Gentle agitation (shaker) is recommended.

-

-

Quenching: Add

volume of 1M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted dye. Incubate for 15 minutes.

Workflow Diagram

Caption: Logical workflow for NHS-ester conjugation, highlighting the critical ammonium removal step.

Purification Strategy

Unreacted dye must be removed.[7] The choice of method depends on required purity.

| Method | Purity | Yield | Time | Best For |

| Ethanol Precip.[1][5] (x2) | Medium | High | 2 hrs | General PCR, standard microscopy. |

| Spin Column (G-25) | Medium | High | 10 min | Rapid screening, long oligos (>20mer). |

| RP-HPLC | Very High | Medium | 4 hrs | FRET, therapeutic dev, short oligos. |

Recommended Protocol (Spin Column + Precip):

-

Pass reaction through a Sephadex G-25 spin column (e.g., NAP-5 or PD-10) to remove >90% of free dye.

-

Perform one round of Ethanol Precipitation (using NaOAc) to concentrate the oligo and remove trace organics.

Quality Control & Calculations

Quantification requires correcting for the dye's absorbance at 260 nm.

The Math

-

Measure Absorbance at 260 nm (

) and 578 nm ( -

Calculate Dye Concentration (

): -

Calculate Oligo Concentration (

): -

Degree of Labeling (DOL):

Target DOL:

-

Excellent: > 85%

-

Acceptable: 50% - 85%

-

Poor: < 50% (Repurify or repeat reaction)

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low DOL (<20%) | Buffer pH too low (< 8.0). | Adjust buffer to pH 8.5 strictly. |

| Ammonium contamination.[1][7] | Repeat Ethanol Precipitation with NaOAc. | |

| Wet DMSO (Hydrolysis). | Use fresh anhydrous DMSO. | |

| Oligo Precipitates | Too much organic solvent. | Keep DMSO/DMF < 50% of total volume. |

| High Background | Free dye remaining. | Use HPLC or dual spin-column purification. |

References

-

Glen Research. (n.d.). Labeling Amino-Modifiers with NHS Esters.[1][5][6][7][8] Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Alexa 568 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oligonucleotide conjugated antibody strategies for cyclic immunostaining - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: AF568 NHS Ester Integration in High-Parameter Flow Cytometry

Abstract

This technical guide details the integration of Alexa Fluor® 568 (AF568) NHS Ester into multicolor flow cytometry panels. While AF568 is a photostable, bright fluorophore, its optimal use requires precise control over conjugation chemistry and spectral management. This document provides a validated protocol for antibody labeling via N-hydroxysuccinimide (NHS) ester chemistry and outlines strategic panel design to mitigate spillover issues associated with the 561 nm excitation line.

Part 1: The Chemistry & Physics of AF568 NHS Ester

Fluorophore Characteristics

AF568 is a sulfonated rhodamine derivative. Unlike Phycoerythrin (PE), which is a large protein complex (240 kDa), AF568 is a small organic molecule (~792 Da). This structural difference makes AF568 ideal for intracellular staining where large fluorophores may suffer from steric hindrance.

| Property | Value | Notes |

| Excitation Max | 578 nm | Optimally excited by 561 nm (Yellow-Green) laser. |

| Emission Max | 603 nm | Detectable in the 610/20 nm bandpass filter. |

| Extinction Coeff.[1] ( | 91,300 cm | High absorptivity contributes to brightness. |

| Correction Factor (CF | 0.11 | Critical for calculating protein concentration post-labeling. |

| Reactive Group | NHS Ester | Targets primary amines ( |

The Reaction Mechanism (NHS Ester)

The N-hydroxysuccinimide (NHS) ester reacts with primary amines on the target antibody to form a stable amide bond, releasing NHS as a byproduct.

-

Critical Parameter (pH): The reaction is pH-dependent. At low pH, amines are protonated (

) and unreactive.[2][3] At high pH (>9.0), the NHS ester hydrolyzes rapidly in water before labeling the protein.[3] Optimal pH is 8.3. -

The "Tris Trap": Buffers containing primary amines (Tris, Glycine) or stabilizers (BSA, Gelatin) act as competitive substrates, neutralizing the dye before it labels the antibody. These must be removed.

Part 2: Panel Design Strategy

Laser & Filter Configuration

AF568 is a "Yellow-Green" laser dye. While it can be excited by the 488 nm (Blue) laser (approx. 45% efficiency), this is suboptimal and increases spillover into FITC/GFP channels.

-

Primary Detector: 610/20 nm (often labeled "PE-Texas Red" or "ECD" channel).

Spectral Topology & Spillover

When designing a panel, AF568 occupies the "Orange/Red" emission space.

-

Major Conflict (Avoid): PE-Texas Red (or ECD/PE-CF594).[7] These are spectrally identical to AF568. You cannot use AF568 and PE-Texas Red on the same cell population in conventional cytometry.

-

Spillover Source (Incoming): PE . PE emits broadly; significant compensation is required to remove PE signal from the AF568 detector.

-

Spillover Target (Outgoing): PE-Cy5 or PE-Cy7 . AF568 has a long emission tail that can leak into red-shifted detectors.

Panel Logic Visualization

The following diagram illustrates the spectral hierarchy and conflict zones for AF568.

Caption: Spectral topology showing AF568 excitation dependencies and critical spillover relationships with PE and PE-tandem dyes.

Part 3: Conjugation Protocol (Step-by-Step)

This protocol is designed for labeling 100 µg of IgG . Scale linearly.

Materials Required[1][2][3][7][8][9][10][11][12][13]

-

This compound: (Store at -20°C, desiccated).

-

Antibody: High purity (>90%), free of BSA/Gelatin/Tris.

-

Reaction Buffer: 1M Sodium Bicarbonate (

), pH 8.3. -

Anhydrous DMSO.

-

Desalting Column: (e.g., Zeba Spin or Sephadex G-25) with 7K MWCO.

Workflow Diagram

Caption: Critical path for NHS ester conjugation. Note the mandatory removal of amine-containing buffers (Tris/BSA) prior to reaction.

Detailed Procedure

Phase 1: Antibody Preparation[8]

-

Concentrate: Ensure antibody concentration is >1 mg/mL . (Ideal: 2–5 mg/mL).

-

Buffer Adjustment: If the antibody is in PBS (pH 7.2), add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) .

-

Example: To 100 µL antibody, add 10 µL 1M NaHCO3. Final pH will be ~8.3.

-

Warning: If the antibody contains Tris or BSA, you must perform a buffer exchange (dialysis or spin column) into PBS before this step.

-

Phase 2: Dye Preparation[8]

-

Remove this compound from freezer and equilibrate to Room Temperature (RT) before opening (prevents condensation hydrolysis).

-

Dissolve dye in anhydrous DMSO to 10 mg/mL .

-

Note: NHS esters hydrolyze in minutes in water. Prepare this immediately before use.

-

Phase 3: Conjugation Reaction

-

Calculate Molar Ratio (MR).[9] For AF568 (hydrophilic), a 10x to 15x molar excess of dye over protein is standard for IgG.

-

Add the calculated volume of dye to the antibody solution while vortexing gently.

-

Incubate for 60 minutes at RT , protected from light. Constant rotation is preferred but not strictly necessary.

Phase 4: Purification

-

Equilibrate a desalting column (7K MWCO) with PBS (+ 0.09% Azide if storing).

-

Apply the reaction mixture to the column.

-

Centrifuge/Elute to separate the labeled antibody (high MW, elutes first) from free dye (low MW, retained).

Part 4: Quality Control & Validation

Do not assume the labeling worked. You must calculate the Degree of Labeling (DOL).[1][8]

Absorbance Measurement

Use a Nanodrop or Spectrophotometer to measure absorbance at:

-

280 nm (

): Protein absorbance (plus some dye correction). -

578 nm (

): Dye absorbance maximum.

Calculations

Use the following constants for AF568:

-

cm

- (Correction Factor)

-

cm

Step 1: Correct Protein Absorbance

Step 2: Calculate Protein Concentration (M)

Step 3: Calculate DOL

-

Target DOL: Optimal DOL for AF568 on an IgG is 3 to 6 .

-

< 3: Dim signal.

-

8: Potential quenching or antibody precipitation.

-

Part 5: Troubleshooting

| Issue | Probable Cause | Solution |

| DOL is near zero | Buffer contained Tris or Glycine. | Dialyze antibody into PBS before adding Bicarbonate. |

| DOL is very low (<1) | Dye was hydrolyzed (wet DMSO). | Use fresh anhydrous DMSO; do not store dye in solution. |

| Precipitation | Over-labeling (DOL >8). | Reduce dye molar excess (try 5x or 8x). |

| High Background | Free dye remaining. | Repeat desalting step or use a larger column. |

References

Sources

Application Note & Protocol: Covalent Labeling of Bovine Serum Albumin with Alexa Fluor™ 568 NHS Ester

Introduction: The Principles and Practice of Amine-Reactive Fluorophore Conjugation

Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a multitude of assays. The selection of an appropriate fluorophore and a robust conjugation strategy are paramount for generating reliable and reproducible data.[1] Alexa Fluor™ 568, a bright and photostable orange-fluorescent dye, is an excellent choice for applications requiring sensitive detection.[2][3] This guide provides a comprehensive protocol for the covalent labeling of Bovine Serum Albumin (BSA), a widely used standard protein, with Alexa Fluor™ 568 N-hydroxysuccinimidyl (NHS) ester.

The core of this protocol lies in the specific and efficient reaction between the NHS ester moiety of the dye and primary amines on the protein.[2][4] This reaction, a nucleophilic acyl substitution, targets the unprotonated primary amines found at the N-terminus of the polypeptide chain and on the side chains of lysine residues.[5] The result is a stable amide bond, permanently linking the fluorophore to the protein.[4][5] Understanding the kinetics and influencing factors of this reaction is critical for achieving the desired degree of labeling and preserving protein function.

Mechanism of Action: The pH-Dependent Aminolysis vs. Hydrolysis Balance

The success of labeling with an NHS ester is a tale of two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[5] The pH of the reaction buffer is the most critical determinant of this balance.[5][6]

-

Low pH (<7.0): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[5]

-

Optimal pH (8.0 - 8.5): In this slightly alkaline range, a sufficient proportion of primary amines are deprotonated and nucleophilic, allowing for an efficient reaction with the NHS ester. While the rate of hydrolysis also increases with pH, the rate of aminolysis is more significantly accelerated, leading to optimal conjugation efficiency.[5][6]

-

High pH (>9.0): The hydrolysis of the NHS ester becomes exceedingly rapid, significantly reducing the amount of reactive dye available for protein labeling and leading to lower conjugation yields.[5][6] The half-life of an NHS ester can decrease to mere minutes at pH 8.6 at 4°C.[7][8]

Therefore, maintaining the reaction pH within the optimal 8.0-8.5 range is essential for maximizing the yield of the desired BSA-AF568 conjugate.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Notes |

| Alexa Fluor™ 568 NHS Ester | Thermo Fisher | A20003 | Store at -20°C, protected from light and moisture. Allow to warm to room temperature before opening.[9] |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | Use a high-purity, amine-free (e.g., no glycine stabilizer) formulation. |

| Anhydrous Dimethylsulfoxide (DMSO) | Thermo Fisher | D12345 | Use high-quality, anhydrous grade to prevent premature hydrolysis of the NHS ester.[2] |

| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | S6014 | For preparation of the reaction buffer. |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | For buffer preparation. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | For protein dissolution and purification. |

| Sephadex® G-25 Medium | Cytiva | 17003301 | For size-exclusion chromatography to remove unconjugated dye.[10][11] |

| Chromatography Column | Bio-Rad | 7321010 | Appropriate size for the reaction volume. |

| 1.5 mL Microcentrifuge Tubes | Axygen | MCT-150-C | |

| Spectrophotometer | Beckman Coulter | DU 730 | Capable of measuring absorbance at 280 nm and ~578 nm. |

Experimental Workflow Overview

The entire process, from reagent preparation to the final characterization of the labeled protein, follows a logical sequence designed to ensure reproducibility and high-quality results.

Detailed Step-by-Step Protocol

Part 1: Reagent Preparation

-

BSA Solution (10 mg/mL):

-

Weigh out 10 mg of BSA.

-

Dissolve it in 1 mL of 1X PBS, pH 7.4. Ensure the BSA is completely dissolved.

-

Expert Insight: If your BSA is in a buffer containing primary amines (like Tris or glycine), it must be dialyzed against PBS before labeling, as these buffers will compete with the protein for the NHS ester.[12]

-

-

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3):

-

Dissolve 840 mg of sodium bicarbonate in 90 mL of deionized water.

-

Adjust the pH to 8.3 using 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Causality Note: This buffer provides the optimal pH to facilitate the deprotonation of lysine residues, making them reactive, while minimizing rapid hydrolysis of the NHS ester.[5][6]

-

-

Alexa Fluor™ 568 NHS Ester Stock Solution (10 mg/mL):

-

Allow the vial of AF568 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add 100 µL of anhydrous DMSO to a 1 mg vial of the dye.

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

Trustworthiness Check: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis, even in anhydrous DMSO if trace amounts of water are present.[13][14] For short-term storage, aliquot and store at -20°C, protected from light.[15]

-

Part 2: Labeling Reaction

-

Combine Reagents:

-

In a 1.5 mL microcentrifuge tube, combine 1 mL of the 10 mg/mL BSA solution with 100 µL of the 0.1 M sodium bicarbonate reaction buffer. Mix gently.

-

Scientific Rationale: This adjusts the pH of the protein solution to the optimal range for the conjugation reaction.

-

-

Calculate and Add Dye:

-

The goal is to achieve a specific molar excess of dye to protein. A common starting point for BSA is a 10-15 fold molar excess.

-

Calculation:

-

Moles of BSA = (0.010 g) / (66,463 g/mol ) ≈ 1.5 x 10⁻⁷ mol

-

Moles of AF568 needed (10x excess) = 1.5 x 10⁻⁶ mol

-

Mass of AF568 needed = (1.5 x 10⁻⁶ mol) * (791.8 g/mol ) ≈ 1.19 x 10⁻³ g = 1.19 mg

-

Volume of AF568 stock to add = (1.19 mg) / (10 mg/mL) = 0.119 mL = 11.9 µL

-

-

Add 11.9 µL of the AF568 stock solution to the BSA solution while gently vortexing.

-

-

Incubation:

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light (e.g., by wrapping the tube in aluminum foil).[4][14]

-

Expert Insight: While overnight incubation at 4°C is also an option to slow hydrolysis, a 1-hour incubation at room temperature is generally sufficient for efficient labeling of proteins like BSA.[5][6]

-

Part 3: Purification of the Conjugate

Self-Validation Principle: It is crucial to remove all non-reacted, free dye from the labeled protein. Free dye can lead to high background fluorescence and inaccurate quantification. Size-exclusion chromatography is the most common and effective method for this separation.[5][16]

-

Prepare the Sephadex G-25 Column:

-

Gently resuspend the Sephadex G-25 resin in PBS.

-

Pack a chromatography column (e.g., 10 mL volume) with the resin.

-

Equilibrate the column by washing it with at least 3-4 column volumes of PBS. This ensures the buffer within the column matrix is exchanged for PBS.

-

-

Apply Sample and Elute:

-

Carefully apply the entire reaction mixture (approx. 1.1 mL) to the top of the prepared column.

-

Allow the sample to enter the resin bed completely.

-

Begin eluting the column with PBS.

-

Visual Cue: You will observe two colored bands separating on the column. The first, faster-moving band is the larger, orange-colored BSA-AF568 conjugate. The second, slower-moving band is the smaller, unbound AF568 dye.

-

-

Collect Fractions:

-

Collect the first colored band (the BSA-AF568 conjugate) in a clean collection tube. Avoid collecting the slower-moving free dye band.

-

The purified protein conjugate is now ready for characterization and downstream applications.

-

Part 4: Characterization - Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of fluorophore molecules per protein molecule, is a critical quality control parameter.[17][18] It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm for AF568).[14][19]

| Parameter | Symbol | Value | Source |

| Molecular Weight of BSA | MW_prot | 66,463 g/mol (Da) | [20] |

| Molar Extinction Coefficient of BSA at 280 nm | ε_prot | 43,824 M⁻¹cm⁻¹ | [20] |

| Molecular Weight of this compound | MW_dye | 791.8 g/mol (Da) | [2][19][21][22] |

| Molar Extinction Coefficient of AF568 at 578 nm | ε_dye | 88,000 M⁻¹cm⁻¹ | [2][19][21] |

| Correction Factor (CF) for AF568 at 280 nm | CF | 0.53 (A₂₈₀ / A_max) | [23] |

Calculation Protocol:

-

Measure Absorbance: Measure the absorbance of the purified BSA-AF568 conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈). Dilute the sample in PBS if necessary to be within the linear range of the spectrophotometer.

-

Calculate Protein Concentration: The absorbance of the dye at 280 nm must be accounted for to get an accurate protein concentration.[24][25]

-

Corrected A₂₈₀ = A₂₈₀_measured - (A₅₇₈_measured × CF)

-

Protein Concentration (M) = Corrected A₂₈₀ / ε_prot

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A₅₇₈_measured / ε_dye

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Desired Outcome: An optimal DOL for most applications is between 2 and 7. Over-labeling can lead to fluorescence quenching and may affect the protein's biological activity, while under-labeling results in a weak signal.[17]

References

-

N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. National Institutes of Health. [Link]

-

Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences. [Link]

-

Alexa Fluor 568 para-isomer. PubChem. [Link]

-

Fluorescent labeling and modification of proteins. National Institutes of Health. [Link]

-

NHS ester protocol for labeling proteins. Abberior Instruments. [Link]

-

Bovine serum albumin. Wikipedia. [Link]

-

ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. National Institutes of Health. [Link]

-

Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health. [Link]

-

Sephadex G-25 resins and prepacked formats. Cytiva. [Link]

-

A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]

-

Lab 6 Overview: Purifying the Fluorescent Protein. YouTube. [Link]

-

G-25 Gel Filtration Desalting Column. G-Biosciences. [Link]

-

How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

-

Sephadex G-25. MP Biomedicals. [Link]

-

Understanding Bovine Serum Albumin: Molecular Weight and Its Significance. Oreate AI. [Link]

-

Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. ACS Publications. [Link]

-

Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

-

What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? Bosterbio. [Link]

-

Bovine serum albumin. DrugPedia. [Link]

-

Optimized delivery of fluorescently labeled proteins in live bacteria using electroporation. SpringerLink. [Link]

Sources

- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Alexa Fluor™ 568 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 11. mpbio.com [mpbio.com]

- 12. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genecopoeia.com [genecopoeia.com]

- 15. fluidic.com [fluidic.com]

- 16. What is Sephadex G-25 Fine and How is it Used with Modern Alternatives? - Sunresin Life Sciences [sunresinlifesciences.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Invitrogen Alexa Fluor 568 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]

- 20. Bovine serum albumin - Wikipedia [en.wikipedia.org]

- 21. vectorlabs.com [vectorlabs.com]

- 22. Alexa Fluor 568 para-isomer | C37H33N3O13S2 | CID 25164101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. docs.aatbio.com [docs.aatbio.com]

- 24. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 25. info.gbiosciences.com [info.gbiosciences.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AF568 NHS Ester Conjugation

Executive Summary: The Chemistry of Failure

Low conjugation efficiency with NHS (N-hydroxysuccinimide) esters is rarely a "bad batch" of dye. It is almost always a kinetic battle between two competing reactions: Aminolysis (the desired formation of a stable amide bond with your protein) and Hydrolysis (the irreversible inactivation of the dye by water).

With Alexa Fluor™ 568 (AF568), a sulfonated rhodamine derivative, this battle is intensified by its specific physicochemical properties. To fix low efficiency, we must shift the kinetic favorability back toward aminolysis.

Key Physicochemical Properties of AF568

| Property | Value | Critical Note |

| Excitation / Emission | 578 nm / 603 nm | Visually bright orange/red. |

| Extinction Coefficient ( | ~91,300 cm | Used for calculating concentration. |

| Correction Factor (CF | 0.46 | CRITICAL: Failure to use this leads to massive DOL calculation errors. |

| Reactive Group | NHS Ester | Moisture sensitive; half-life is pH dependent. |

Phase 1: Pre-Reaction Diagnostics (The "Silent Killers")

Q1: "I used standard PBS, but my labeling is weak. Why?"

Diagnosis: Your buffer pH is likely too low to drive the reaction efficiently, or you have hidden amines.

The Science:

NHS esters react with deprotonated primary amines (

-

The Fix: Shift pH to 8.3 – 8.5 . At this pH, the nucleophilicity of Lysines increases significantly without accelerating hydrolysis to an unmanageable rate [1].

Q2: "Can I use Tris-HCl or Glycine to adjust the pH?"

Diagnosis: Fatal Error. The Science: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. They are smaller and more mobile than your protein. They will outcompete your protein for the dye molecules, resulting in highly fluorescent buffer and non-fluorescent protein.

-

The Fix: Use Sodium Bicarbonate (0.1 M, pH 8.3) or Borate buffer. If your protein is in Tris, you must dialyze or desalt it into an amine-free buffer before adding the dye.

Q3: "I dissolved the dye in DMSO last week. Is it still good?"

Diagnosis: The reagent is likely hydrolyzed (dead). The Science: NHS esters are extremely moisture-sensitive. Even "anhydrous" DMSO absorbs water from the atmosphere over time. The hydrolysis half-life of an NHS ester at pH 8.6 is approximately 10 minutes [2].[1][2]

-

The Fix:

-

Purchase dry/anhydrous DMSO (sealed under argon/nitrogen if possible).

-

Dissolve the dye immediately before use.[2]

-

Discard unused dissolved dye; do not store it.

-

Phase 2: Reaction Optimization (The Protocol)

Q4: "How much dye should I add? Is more always better?"

Diagnosis: Incorrect Stoichiometry. The Science: Adding too much dye causes "quenching" (fluorophores absorbing each other's energy) and precipitation (over-labeling hydrophobic patches). Adding too little results in low DOL (Degree of Labeling).

-

The Fix:

Q5: "What is the Gold Standard Protocol?"

Below is the self-validating workflow optimized for AF568.

Figure 1: Optimized Workflow for AF568 NHS Ester Conjugation. Note the critical buffer exchange step.

Phase 3: Post-Reaction Analysis (The Calculation)

Q6: "My protein concentration looks incredibly high after labeling. Why?"

Diagnosis: Failure to apply the Correction Factor (CF).

The Science: AF568 absorbs light at 280 nm (the same wavelength used to measure protein). If you ignore this, the absorbance reading at 280 nm (

The Validated Formula:

DOL Calculation:

Troubleshooting Logic Tree

Use this decision matrix to diagnose the specific failure point.

Figure 2: Diagnostic Logic Tree for isolating the root cause of low labeling efficiency.

Summary of Critical Parameters

| Parameter | Optimal Range | Failure Mode |

| Buffer | Bicarbonate, Borate, Phosphate | Tris/Glycine (Competitive Inhibition) |

| pH | 8.3 – 8.5 | < 7.5 (Slow reaction); > 9.0 (Hydrolysis) |

| Solvent | Anhydrous DMSO/DMF | Wet solvent (Hydrolysis) |

| Protein Conc | > 2 mg/mL | < 1 mg/mL (Hydrolysis outcompetes) |

| Temperature | Room Temp (1 hr) | 4°C requires much longer time |

References

Sources

Technical Support Center: Purification of AF568 Protein Conjugates

Executive Summary & Method Selection

The Problem: You have conjugated a protein with AF568. The reaction mixture now contains your labeled protein and a significant excess of free, hydrolyzed dye. Failure to remove this free dye results in high background fluorescence, incorrect Degree of Labeling (DOL) calculations, and non-specific binding in downstream assays.

The Challenge: AF568 (MW ~792 Da) is a sulfonated, negatively charged fluorophore. While hydrophilic, its charge can cause it to interact electrostatically with positively charged protein domains or filtration membranes, making removal non-trivial.

Decision Matrix: Selecting Your Purification Strategy

Do not default to "what is in the drawer." Choose the method based on sample volume and recovery requirements.

| Feature | Spin Desalting Columns (Recommended) | Gravity Flow SEC (Traditional) | Dialysis (Passive) | Ultrafiltration (Concentrators) |

| Mechanism | Size Exclusion (Centrifugal) | Size Exclusion (Gravity) | Diffusion | Molecular Weight Cutoff (MWCO) |

| Sample Vol | 10 µL – 4 mL | 0.5 mL – 2.5 mL | 0.1 mL – 5 L | Any (Concentration dependent) |

| Speed | Fast (<15 mins) | Medium (30–60 mins) | Slow (12–24 hours) | Medium (30–60 mins) |

| Dye Removal | >95% (Excellent) | >90% (Good) | >99% (Excellent) | Poor (Dye sticks to membrane) |

| Dilution | Minimal (1:[1]1) | Significant (1:1.5) | None (can swell) | Concentrates sample |

| Best For | High recovery, speed, small scale | Visual monitoring, larger scale | Large volumes, fragile proteins | Concentration ONLY (not purification) |

Workflow Visualization

The following decision tree illustrates the logic for selecting a purification method.

Caption: Logical workflow for selecting the optimal AF568 purification method based on volume and throughput requirements.

Detailed Protocols

Protocol A: Spin Desalting (The "Gold Standard")

Why this works: Spin desalting columns (containing resin like Sephadex G-25 or similar) allow the large protein to pass through the void volume while the small AF568 dye molecules enter the bead pores and are retarded. Centrifugation prevents dilution.[1]

Materials:

-

Spin Desalting Column (7K MWCO recommended).

-

Equilibration Buffer (PBS pH 7.2 or similar).

-

Centrifuge capable of 1,000 x g.

Step-by-Step:

-

Column Prep: Invert the column to resuspend the resin. Loosen the cap and snap off the bottom closure.

-

Equilibration: Place column in a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove storage buffer. Discard flow-through.

-

Technical Note: Do not spin faster than recommended; you will collapse the resin bed and ruin the separation.

-

-

Buffer Exchange (Critical): Add equilibration buffer (e.g., PBS) to the top of the resin bed. Centrifuge again. Repeat this wash 3 times.

-

Why? This ensures the pH and ionic strength match your protein's stability requirements and removes preservatives (azide) from the resin.

-

-

Sample Loading: Carefully apply the reaction mixture (protein + free dye) to the center of the resin bed.

-

Warning: Do not let the sample run down the side of the tube; it will bypass the resin (channeling).

-

-

Elution: Place the column into a clean 1.5 mL microcentrifuge tube. Centrifuge at 1,000 x g for 2 minutes.

-

Result: The flow-through contains purified AF568-protein conjugate. The free dye remains trapped in the column (visible as a pink/purple band at the top).

Protocol B: Gravity Flow SEC (Visual Confirmation)

Why this works: Gravity columns (e.g., PD-10) allow you to see the separation. The protein (high MW) runs fast; the dye (low MW) runs slow. You can physically stop collecting before the free dye elutes.

Step-by-Step:

-

Equilibration: Equilibrate the column with ~25 mL of PBS (or specific buffer).

-

Load: Apply the sample (up to 2.5 mL for a PD-10 column) to the top of the bed. Allow it to enter the bed completely.

-

Elute: Add buffer to the top.

-

Collection:

-

Fast Band (Protein): You will see a fast-moving, lightly colored band. Collect this.

-

Slow Band (Free Dye): You will see a distinct, slower-moving, intense purple/pink band. Stop collecting before this band reaches the bottom.

-

Quality Control: Calculating Degree of Labeling (DOL)

You cannot assume purification worked; you must validate it. If free dye is present, your DOL calculation will be artificially high.

Constants for Alexa Fluor™ 568:

-

Molar Extinction Coefficient (

): 91,300 cm⁻¹M⁻¹ -

Correction Factor (

): 0.46 (This corrects for the dye's absorbance at 280 nm)[1] - : 578 nm[2]

The Formula:

Data Table: Typical QC Values

| Parameter | Expected Range (IgG) | Warning Sign | Cause of Failure |

|---|---|---|---|

| DOL | 3.0 – 6.0 | > 8.0 | Free dye not removed; Protein aggregation |

| DOL | 3.0 – 6.0 | < 1.0 | Conjugation failed; Hydrolysis of NHS ester |

| A280/A578 | Protein Dependent | Very Low (< 0.[1]1) | No protein recovered; Measuring pure dye |

Troubleshooting & FAQs

Q1: I used an Amicon Ultra filter (10k MWCO) to wash away the dye, but the retentate is still very purple and my DOL is 15. What happened? A: Ultrafiltration is efficient for concentration, not purification of hydrophobic or charged dyes. AF568 is negatively charged and can form micelle-like aggregates or interact electrostatically with the membrane surface, preventing it from passing through the pores.

-

Fix: Use a Spin Desalting Column (Protocol A). If you must use ultrafiltration, wash with a buffer containing high salt (500 mM NaCl) to disrupt electrostatic interactions, then exchange back to PBS.

Q2: My protein precipitated after purification. A: This is likely due to "Over-labeling." If the DOL is too high (>8), the hydrophobic nature of the dye (despite sulfonation) can destabilize the protein structure.

-

Fix: Reduce the molar excess of dye used in the initial reaction (e.g., go from 20x excess to 10x excess) and ensure immediate purification.

Q3: Can I use dialysis for AF568 removal? A: Yes, but it is slow. AF568 is ~800 Da, so it passes easily through a 10K MWCO membrane. However, because the dye is charged, it may reach equilibrium slowly.

-

Fix: Use at least 3 buffer changes over 24 hours. Add a small amount of charcoal to the dialysis buffer to adsorb free dye and drive the equilibrium outward.

Q4: I have very low recovery of my protein after using a spin column. A: The protein may be non-specifically binding to the resin.[1]

-

Fix: "Block" the column by washing it with a buffer containing 1% BSA (if BSA won't interfere with your assay) or 0.05% Tween-20 before loading your sample. This coats the resin sites that might trap your specific protein.

References

-

Thermo Fisher Scientific. (2021).[3] Alexa Fluor™ 568 Protein Labeling Kit Protocol.[1] Retrieved from

-

AAT Bioquest. (2023). Correction Factor [Alexa Fluor 568].[1][4] Quest Graph™ Dye Database. Retrieved from

-

Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for mechanism of NHS-ester chemistry and purification).

-

Cytiva (formerly GE Healthcare). (2020). Gel Filtration Principles and Methods.[6] Retrieved from

Sources

Technical Support Center: AF568 NHS Ester Optimization

Executive Summary: The "Insolubility" Paradox

As researchers, we often diagnose visible particulates in a DMSO stock solution as "insolubility." However, with sulfonated rhodamines like Alexa Fluor® 568 (AF568), true insolubility in polar aprotic solvents (DMSO/DMF) is rare. AF568 is structurally hydrophilic due to its sulfonate groups.

When users report "solubility issues" with AF568 NHS ester in anhydrous DMSO, the root cause is almost invariably moisture-induced hydrolysis or salt contamination , not the intrinsic solubility of the fluorophore. This guide moves beyond basic instructions to address the physical chemistry governing these failures.

Diagnostic Workflow: The Triage

Before altering your protocol, use this decision tree to identify the specific failure mode.

Figure 1: Diagnostic logic flow for identifying the root cause of AF568 precipitation. Blue nodes indicate entry, Red indicates critical failure, Green indicates actionable steps.

The Chemistry of Failure

To troubleshoot effectively, you must understand why the failure occurs.

Mechanism A: Hydrolysis-Driven Precipitation

The N-hydroxysuccinimide (NHS) ester is thermodynamically unstable in the presence of water.

-

The Reaction: Water acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

-

The Result: The active ester converts to a carboxylic acid (non-reactive) and releases NHS.

-

The Visual: The carboxylic acid form of AF568 often has different solubility parameters than the ester. In "wet" DMSO, this hydrolyzed by-product can form micro-aggregates that look like undissolved powder.

Mechanism B: The "Cold Trap"

This compound is stored at -20°C. If the vial is opened before reaching room temperature, atmospheric water vapor condenses instantly onto the hygroscopic dye powder.

-

Impact: This creates a localized high-water environment, hydrolyzing the dye before you even add solvent.

Troubleshooting Q&A

Q1: I added anhydrous DMSO to the dye, but I see a fine pellet at the bottom. Is the dye bad? A: Not necessarily.

-

Possibility 1 (Most Likely): If the supernatant is deeply colored (bright pink/red), the precipitate is likely residual buffer salts (like NaCl or TEAB) from the manufacturing HPLC purification process. These salts are insoluble in DMSO.

-

Action: Centrifuge at 10,000

g for 3 minutes. Use the supernatant. The dye in solution is likely active. -

Possibility 2: If the solution is pale, the dye has aggregated or hydrolyzed significantly. Discard.

Q2: Can I use "Molecular Biology Grade" DMSO? A: No.

-

Reasoning: Standard DMSO is hygroscopic and can absorb up to 1-2% water from the air over time. NHS esters degrade in minutes at alkaline pH, but even in neutral DMSO with >0.1% water, the half-life drops significantly over hours.

-

Requirement: Use Anhydrous DMSO (sealed under argon/nitrogen, water content <50 ppm). Once opened, anhydrous DMSO is no longer anhydrous unless stored over molecular sieves.

Q3: My labeling efficiency is low (<1 dye/protein), but the dye dissolved perfectly. A: This indicates "Silent Hydrolysis."

-

The dye dissolved, but the NHS ester moiety had already hydrolyzed to the carboxylic acid. The fluorophore is still fluorescent, but it is chemically inert.

-

Cause: Old DMSO stock or moisture ingress during storage.

-

Verification: You cannot detect this visually. You must run a reactivity assay (e.g., labeling a small peptide and checking via LC-MS) or simply use fresh reagents.

Q4: Can I freeze the dissolved DMSO stock for later use? A: We strongly advise against this for this compound.

-

Risk: Repeated freeze-thaw cycles introduce moisture via condensation.

-

Exception: If you must, aliquot into single-use vials, purge with inert gas (Argon/Nitrogen), seal tightly with parafilm, and store at -20°C. Never use a stock older than 2 weeks.

Optimized Protocols

Protocol A: Proper Reconstitution (The "Dry" Method)

Use this for all critical conjugations to ensure >90% reactive species.

-

Equilibration: Remove the this compound vial from the freezer. Let it sit on the bench for 20–30 minutes until the vial feels ambient to the touch. Do not open yet.

-

Solvent Prep: Use a fresh ampule of Anhydrous DMSO. If using a bottle, ensure it was opened recently and stored with desiccant.

-

Dissolution:

-

Add DMSO to achieve a concentration of 1–10 mg/mL . (Avoid dilute stocks <1 mg/mL as they are less stable).

-

Note: AF568 MW is ~994 g/mol .[1] A 10 mM solution is ~10 mg/mL.

-

-

Mixing: Vortex vigorously for 30 seconds.

-

Clarification: Centrifuge at 10,000

g for 1 minute to pellet any salt contaminants. -

Immediate Use: Add the supernatant to your protein reaction immediately.

Protocol B: Quantitative Assessment (The "Rescue")

Use this if you suspect precipitation but need to verify the concentration of the usable supernatant.

| Parameter | Value |

| Solvent | Methanol or Buffer (pH 7) |

| Extinction Coefficient ( | 94,000 cm |

| Correction Factor (280 nm) | 0.16 |

-

Take 2

L of your clarified DMSO supernatant (from Protocol A, Step 5). -

Dilute 1:1000 into PBS or Methanol.

-

Measure Absorbance at 578 nm (

). -

Calculate actual concentration:

-

If the concentration matches your expected input, the precipitate was salt. If it is <50% of expected, the dye has aggregated/precipitated.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers).

Sources

Validation & Comparative

AF568 vs Atto 565 brightness and photostability comparison

Brightness, Photostability, and Application Suitability

Executive Summary

For high-performance fluorescence microscopy, the choice between Alexa Fluor 568 (AF568) and Atto 565 represents a classic trade-off between raw photon budget and signal specificity .[1]

-

Atto 565 is the superior choice for super-resolution (STED) and single-molecule applications.[1] It offers significantly higher theoretical brightness (~1.7x) and exceptional photostability under high-intensity depletion lasers.[1] However, its neutral charge and higher hydrophobicity can lead to non-specific binding (background) in complex biological samples.[1]

-

Alexa Fluor 568 remains the gold standard for general immunofluorescence (IF) and confocal microscopy .[1] Its sulfonated, hydrophilic nature ensures minimal non-specific binding, providing "cleaner" images in dense intracellular environments, even if it sacrifices some absolute brightness compared to the Atto derivative.

Part 1: Technical Specifications

The following data synthesizes manufacturer specifications and independent photophysical studies.

| Feature | Alexa Fluor 568 (AF568) | Atto 565 |

| Core Structure | Sulfonated Rhodamine derivative | Rhodamine derivative (rigidified) |

| Excitation Max | 578 nm | 564 nm |

| Emission Max | 603 nm | 590 nm |

| Extinction Coeff.[1][2] ( | ~91,300 | 120,000 |

| Quantum Yield (QY) | 0.69 (69%) | 0.90 (90%) |

| Theoretical Brightness | ~63,000 | ~108,000 |

| Net Charge (pH 7.4) | Negative (Anionic) | Neutral (0) |

| Hydrophobicity (logD) | Low (Hydrophilic) | -0.83 (Moderately Hydrophobic) |

| Primary Laser Line | 561 nm (optimal) | 561 nm (optimal) or 532 nm |

| STED Suitability | Moderate | Excellent (High depletion efficiency) |

Note on Brightness: Theoretical brightness is calculated as

.[1] While Atto 565 is theoretically ~70% brighter, realized brightness in a biological context depends on the Degree of Labeling (DOL) and the local chemical environment.[1]

Part 2: Deep Dive Performance Analysis

1. Brightness & Quantum Efficiency

Atto 565 outperforms AF568 in pure photon output.[1] With an extinction coefficient of 120,000 and a quantum yield of 90%, it is one of the brightest dyes available in the orange-red spectrum.[1]

-

Mechanism: The structural rigidity of the Atto core suppresses non-radiative decay pathways (like internal twisting), allowing more absorbed photons to be emitted as fluorescence.[1]

-

Practical Implication: In Single-Molecule Tracking (SMT) , where every photon counts for localization precision, Atto 565 allows for shorter exposure times or higher localization accuracy than AF568.

2. Photostability & STED Compatibility

Atto 565 is engineered for "exceptional" photostability, specifically to withstand the extreme intensities of STED depletion lasers (often

-

Data Support: Studies show Atto 565 exhibits a mono-exponential bleaching decay with a significantly longer half-life than standard rhodamines.[1] In STED microscopy, it resists the "bleaching during depletion" effect that often plagues softer dyes.[1]

-

AF568 Performance: While AF568 is far more stable than older dyes like FITC or TRITC, it can undergo faster photodegradation under super-resolution conditions compared to Atto 565.[1]

3. The "Sticky" Problem: Hydrophobicity & Background

This is the critical differentiator that often drives researchers back to AF568 .

-

The Cause: Atto 565 has a neutral net charge and a logD of -0.[1]83. This relative hydrophobicity makes it "sticky" toward lipid membranes and hydrophobic protein pockets.[1]

-

The Effect: In fixed cell imaging, Atto 565 may produce higher background signal (non-specific staining) in the cytoplasm or nuclear envelope.[1]

-

The AF568 Advantage: AF568 is highly sulfonated (negatively charged).[1] This charge creates a hydration shell that repels non-specific interactions with cellular components, resulting in the high signal-to-noise ratio (SNR) required for resolving fine structures in dense tissue.[1]

Part 3: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct dye based on your experimental constraints.

Caption: Decision matrix for selecting between AF568 and Atto 565 based on microscopy modality and sample composition.

Part 4: Experimental Validation Protocol

To empirically verify the photostability difference in your specific setup, use this standardized "Bleaching Curve Assay."

Objective

Quantify the fluorescence half-life (

Materials

-

Sample: Secondary antibodies conjugated to AF568 and Atto 565 (target: Tubulin or Actin for defined structures).

-

Mounting Medium: Non-hardening antifade (e.g., ProLong Glass) to minimize oxygen scavenging variables.[1]

-

Microscope: Widefield or Confocal with 561 nm laser.[1]

Protocol Steps

-